7-O-Methyltectorigenin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

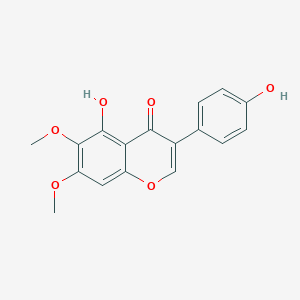

7-O-methyltectorigenin is a methoxyisoflavone that is tectorigenin in which the hydroxy group at position 7 has been replaced by a methoxy group. It has been isolated from Crotalaria lachnophora. It has a role as a plant metabolite. It is a hydroxyisoflavone and a member of 7-methoxyisoflavones. It derives from a tectorigenin.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antioxidant Activity

Research indicates that 7-OMT exhibits significant antioxidant properties, which can protect cells from oxidative stress. A study demonstrated that it effectively scavenges free radicals and reduces lipid peroxidation, making it a potential candidate for preventing oxidative damage in various diseases .

2. Anti-inflammatory Effects

7-OMT has shown promise in reducing inflammation. In vitro studies have indicated that it inhibits the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis and asthma .

3. Anticancer Properties

Several studies have explored the anticancer effects of 7-OMT. It has been reported to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of cell cycle proteins and the activation of caspases, highlighting its potential as an adjunct therapy in cancer treatment .

Biochemical Applications

1. Enzyme Inhibition

7-OMT has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

2. Neuroprotective Effects

Studies suggest that 7-OMT may offer neuroprotective benefits by enhancing neuronal survival under stress conditions. Its ability to modulate neurotransmitter levels indicates potential applications in neurodegenerative diseases like Alzheimer's .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antioxidant capacity | 7-OMT significantly reduced oxidative stress markers in vitro. |

| Study B | Investigate anti-inflammatory effects | Inhibition of TNF-alpha production was observed at low concentrations. |

| Study C | Assess anticancer activity | Induction of apoptosis was confirmed in MCF-7 breast cancer cells through flow cytometry analysis. |

Eigenschaften

CAS-Nummer |

1096-58-8 |

|---|---|

Molekularformel |

C17H14O6 |

Molekulargewicht |

314.29 g/mol |

IUPAC-Name |

5-hydroxy-3-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one |

InChI |

InChI=1S/C17H14O6/c1-21-13-7-12-14(16(20)17(13)22-2)15(19)11(8-23-12)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 |

InChI-Schlüssel |

JDKYUORVNMYEIK-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O)OC |

Kanonische SMILES |

COC1=C(C(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O)OC |

Key on ui other cas no. |

1096-58-8 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.